2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine
Overview
Description
The compound “2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine” belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds that contain a pyridine ring fused with a 1,2,4-triazole ring . They are known for their wide range of applications, from fluorescent materials to building blocks in supramolecular chemistry . They are also less studied in medicinal chemistry, although some examples include Ca 2+ channel inhibitors, blockers of α 1 -adrenoreceptors, and neural nitric oxide synthase inhibitors .
Synthesis Analysis
The synthesis of triazolopyridine derivatives involves various methods. One such method involves a palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement process of 3-aminoisoxazoles or 1,2,4-oxadiazol-3-amines with 2-pyridyl trifluoromethanesulfonate . Another method involves a one-pot process that gave 4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine in 78% yield .Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule . In addition, X-ray diffraction studies can provide detailed information about the three-dimensional arrangement of atoms in the molecule .Chemical Reactions Analysis
Triazolopyridine derivatives can undergo various chemical reactions. For instance, they can undergo SN2 reactions with various nucleophiles . They can also participate in palladium-catalyzed tandem C–N coupling/Boulton–Katritzky rearrangement reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives can be influenced by their specific structure. For instance, the azo compound 10 has a remarkable measured density of 1.91 g cm −3 at 20 °C, excellent thermal stability (Td = 305 °C), and very good calculated detonation performance (Dv = 9200 m s −1 and P = 34.8 GPa) .Scientific Research Applications
Cardiovascular Research Applications
The synthesis and evaluation of 1,2,4-triazolo[1,5-a]pyrimidines, closely related to 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine, have been explored for their potential as cardiovascular agents. These compounds, when fused with different heterocyclic systems such as pyrrole, thiophene, pyran, pyridine, and pyridazine, exhibit significant coronary vasodilating and antihypertensive activities. Among these, a particular compound with a tert-butyl group showed promising potential, demonstrating potent coronary vasodilating activity and equipotent antihypertensive activity compared to known agents like guanethidine sulfate (Sato et al., 1980).
Novel Synthesis Methods
Research has also focused on developing new synthesis methods for 1,2,4-triazolo[1,5-a]pyridines, highlighting the metal-free synthesis approach using phenyliodine bis(trifluoroacetate) for oxidative N-N bond formation. This method facilitates the construction of the triazolopyridine skeleton with high yields, demonstrating the efficiency and versatility of this approach in synthesizing biologically important compounds (Zheng et al., 2014).
Supramolecular Chemistry
The study of the structural chemistry of 1,2,4-triazolo[1,5-a]pyridine derivatives has revealed their potential in pharmaceutical development and crystal engineering. These compounds exhibit diverse supramolecular synthons in their crystal structures, influenced by substituents at specific positions. The detailed understanding of their intermolecular interactions and crystal chemistry is valuable for designing compounds with desired pharmaceutical properties (Chai et al., 2019).
Mechanism of Action
Target of Action
It is known that triazolo[1,5-a]pyridines exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.
Mode of Action
Triazolopyridines are known to interact with their targets in a variety of ways . For instance, they can react with electrophiles, giving 3-substituted triazolopyridines or products resulting from triazolo ring opening with loss of molecular nitrogen .
Biochemical Pathways
It is known that triazolo[1,5-a]pyridines can affect various pathways due to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of similar compounds have been studied . These studies can provide insights into the potential ADME properties of 2-(Tert-butyl)-6-iodo-[1,2,4]triazolo[1,5-A]pyridine.
Result of Action
Similar compounds have been shown to have significant effects on cellular processes .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Safety and Hazards
The safety and hazards associated with triazolopyridine derivatives can vary depending on their specific structure. For instance, some compounds are very sensitive but exhibit excellent calculated detonation performance, suggesting strong possibilities for applications as primary explosives . Other compounds may cause eye and skin irritation and may be harmful if inhaled .
Future Directions
Triazolopyridine derivatives have a wide range of potential applications in various fields. For instance, they have been used as building blocks in supramolecular chemistry, fluorescent materials, and medicinal chemistry . They have also found application in the construction of bicyclic fused triazolium ionic liquids, which were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides . Future research could focus on exploring these and other potential applications of triazolopyridine derivatives.
Properties
IUPAC Name |
2-tert-butyl-6-iodo-[1,2,4]triazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3/c1-10(2,3)9-12-8-5-4-7(11)6-14(8)13-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWUSSZGJVKWNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN2C=C(C=CC2=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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